

# An In-depth Technical Guide to 2'-Hydroxyacetophenone

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## Compound of Interest

Compound Name: 2'-Hydroxyacetophenone

Cat. No.: B195540

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2'-Hydroxyacetophenone** (CAS No. 118-93-4), a versatile organic compound with significant applications in the pharmaceutical and flavor industries. This document details its chemical and physical properties, toxicological data, experimental protocols for its synthesis and analysis, and its role in biological pathways, particularly in the context of drug development.

## Chemical and Physical Properties

**2'-Hydroxyacetophenone**, also known as o-hydroxyacetophenone, is an aromatic ketone with a hydroxyl group positioned ortho to the acetyl group.<sup>[1]</sup> It is a clear yellow to brown liquid at room temperature and possesses a characteristic sweet, floral, and herbaceous odor.<sup>[2]</sup>

Table 1: Chemical and Physical Properties of **2'-Hydroxyacetophenone**

Property	Value	Reference(s)
CAS Number	118-93-4	[3]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub>	[1][3]
Molecular Weight	136.15 g/mol	[1][3]
Appearance	Clear yellow to brown liquid	[2]
Melting Point	4 - 6 °C	[1][2]
Boiling Point	213 °C at 717 mmHg	[1][2]
Density	1.131 g/mL at 25 °C	[2]
Solubility	Slightly soluble in water; soluble in ethanol, DMSO, and dimethylformamide.	[1][4]
Vapor Pressure	~0.2 mmHg at 20 °C	[5]
logP	1.92	[1]
Refractive Index	1.558 at 20 °C	[2]

## Toxicological Data

**2'-Hydroxyacetophenone** is considered to have low acute toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling.

Table 2: Toxicological Properties of **2'-Hydroxyacetophenone**

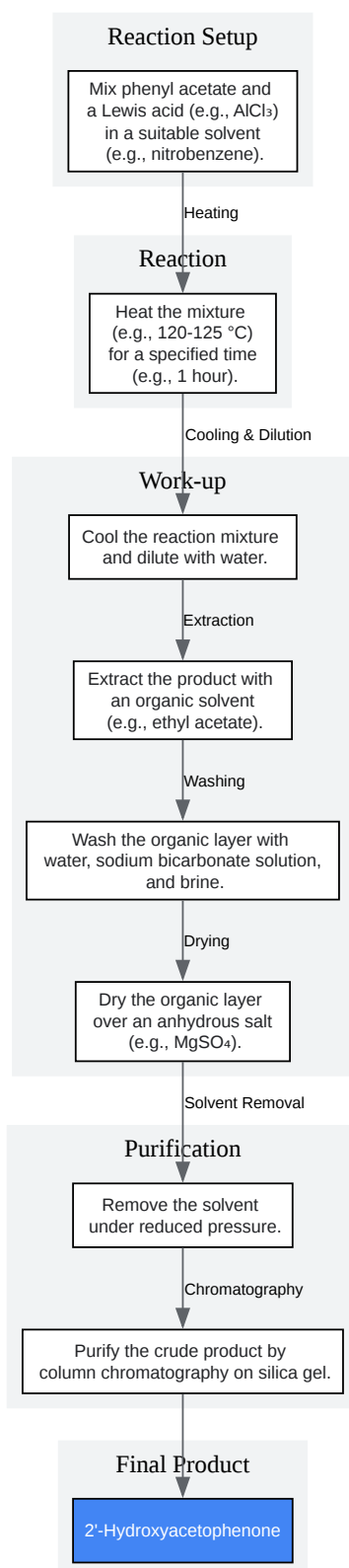
Test	Result	Species	Reference(s)
LD50 Oral	2127 mg/kg	Rabbit	[5]
2700 mg/kg	Rat	[6]	
LD50 Dermal	> 2000 mg/kg	Rat	[5]
> 2000 mg/kg	Rabbit	[6]	
Skin Irritation	Not irritating	[7]	
Eye Irritation	Irritating	[5]	
Respiratory Irritation	Irritating	[5]	

## Experimental Protocols

### Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement

The most common method for synthesizing **2'-Hydroxyacetophenone** is the Fries rearrangement of phenyl acetate.[8][9] This reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.

#### Experimental Workflow for Fries Rearrangement



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Caption: Workflow for the synthesis of **2'-Hydroxyacetophenone**.

#### Detailed Methodology:

- **Reaction Setup:** In a round-bottom flask, dissolve phenyl acetate in a solvent such as nitrobenzene.<sup>[2]</sup> Carefully add a Lewis acid, like anhydrous aluminum chloride, in portions while stirring.<sup>[2]</sup>
- **Reaction:** Heat the reaction mixture to 120-125 °C for approximately one hour.<sup>[2]</sup> The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After cooling to room temperature, quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent like ethyl acetate.<sup>[2]</sup> Wash the combined organic layers sequentially with water, a dilute solution of sodium bicarbonate, and brine.<sup>[2]</sup> Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.<sup>[2]</sup>
- **Purification:** Remove the solvent using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure **2'-Hydroxyacetophenone**.<sup>[2]</sup> Alternatively, purification can be achieved by steam distillation or recrystallization from a suitable solvent.<sup>[10]</sup>

## Analytical Methods

The purity and identity of **2'-Hydroxyacetophenone** can be determined using various analytical techniques.

Table 3: Analytical Methods for **2'-Hydroxyacetophenone**

Technique	Description	Reference(s)
High-Performance Liquid Chromatography (HPLC)	A reverse-phase HPLC method can be used with a C18 column and a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid.[11]	[11][12]
Gas Chromatography (GC)	GC analysis can be performed to assess purity and identify volatile impurities.	[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy	$^1\text{H}$ and $^{13}\text{C}$ NMR spectroscopy are used to confirm the chemical structure. Key $^1\text{H}$ NMR signals in $\text{CDCl}_3$ include a singlet for the methyl protons around $\delta$ 2.6 ppm and aromatic protons in the range of $\delta$ 6.8-7.8 ppm. A characteristic downfield singlet for the hydroxyl proton is observed around $\delta$ 12.2 ppm.	[1]
Infrared (IR) Spectroscopy	IR spectroscopy can identify the characteristic functional groups, such as the hydroxyl (O-H) and carbonyl (C=O) stretches.	[1]

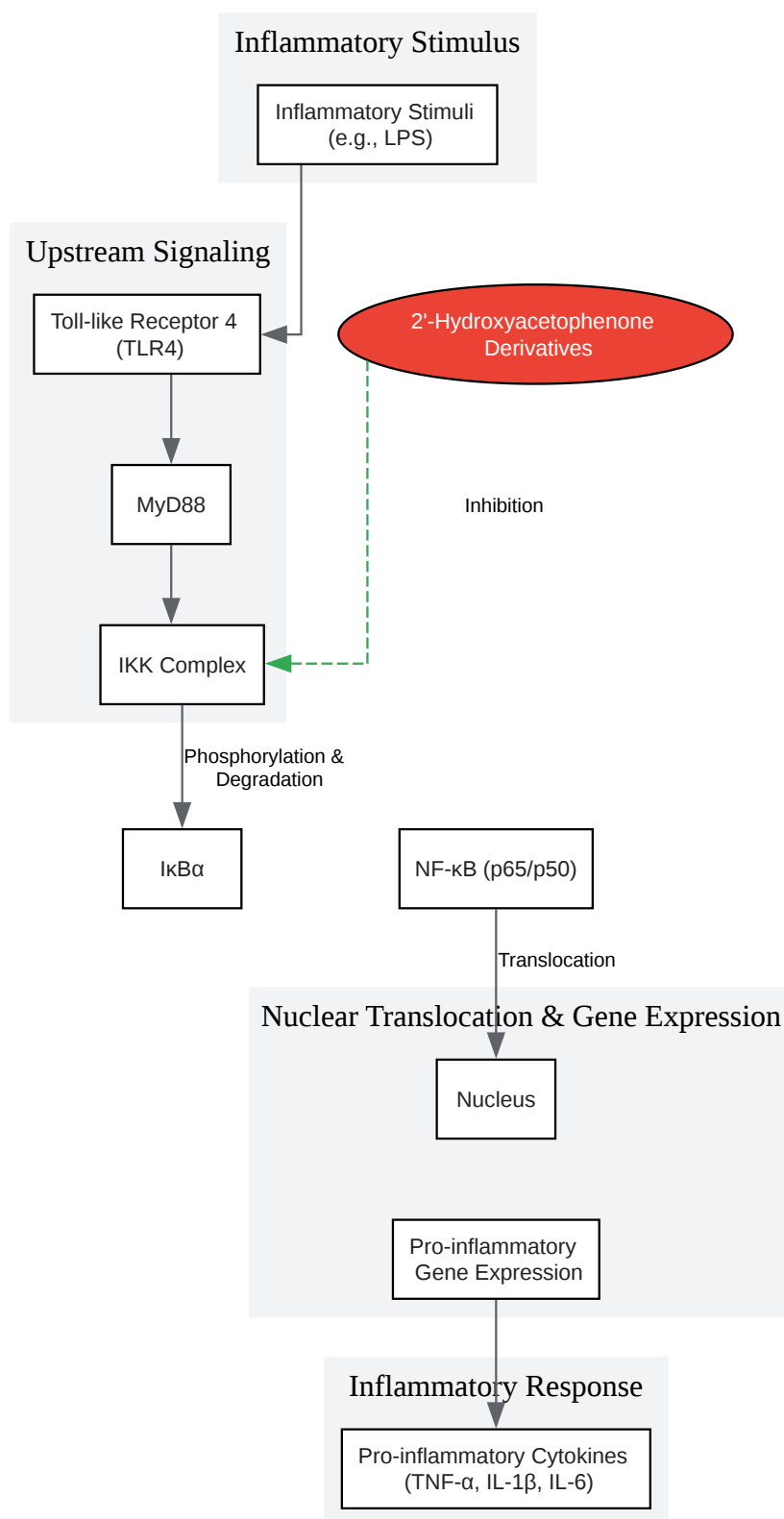
## Biological Activity and Signaling Pathways

**2'-Hydroxyacetophenone** serves as a crucial building block in the synthesis of various biologically active molecules, including chalcones, flavones, and other heterocyclic

compounds.[5][13] These derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[7][13]

While direct studies on the signaling pathways modulated by **2'-Hydroxyacetophenone** are limited, the anti-inflammatory effects of its derivatives are often attributed to the inhibition of key inflammatory mediators. For instance, a structurally related compound, 2',5'-Dihydroxyacetophenone, has been shown to alleviate cytokine storms by inhibiting the activation of the NF- $\kappa$ B (Nuclear Factor-kappa B) signaling pathway.[7] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6.

Inferred Anti-inflammatory Signaling Pathway



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Caption: Inferred NF-κB signaling pathway inhibited by **2'-Hydroxyacetophenone** derivatives.



This diagram illustrates the proposed mechanism by which derivatives of **2'-Hydroxyacetophenone** may exert their anti-inflammatory effects. By inhibiting the IKK complex, the degradation of I $\kappa$ B $\alpha$  is prevented, which in turn sequesters the NF- $\kappa$ B dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

## Applications in Drug Development

The versatile chemical nature of **2'-Hydroxyacetophenone** makes it a valuable starting material for the synthesis of a diverse array of pharmaceutical compounds. It has been utilized in the development of:

- Anti-inflammatory agents: As a precursor for chalcones and flavonoids that exhibit inhibitory activity against cyclooxygenase (COX) enzymes and other inflammatory targets.[4]
- Antioxidants: The phenolic hydroxyl group contributes to the antioxidant properties of its derivatives, which can scavenge free radicals.[13]
- LXR $\beta$  Agonists: Derivatives of **2'-Hydroxyacetophenone** have been investigated as selective liver X receptor  $\beta$  (LXR $\beta$ ) agonists for potential use in treating atherosclerosis.[14]

## Conclusion

**2'-Hydroxyacetophenone** is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, coupled with its utility as a synthetic precursor for a wide range of biologically active molecules, underscore its importance in medicinal chemistry and materials science. This guide provides a foundational understanding of its key characteristics and methodologies, serving as a valuable resource for researchers and professionals in the field.

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